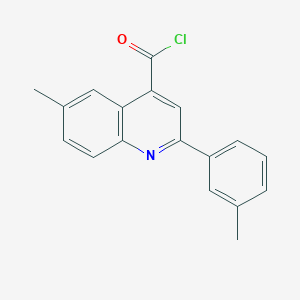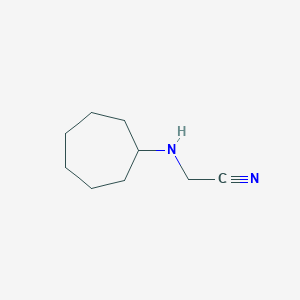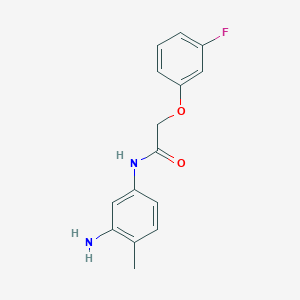
6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride, also known as MQC, is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 107-108°C and a molecular weight of 278.33 g/mol. MQC is synthesized from the reaction of quinoline-4-carbonyl chloride and 3-methylphenylboronic acid in the presence of a catalyst. It is used in a wide range of research applications, including biochemical and physiological studies, lab experiments, and drug development.
Aplicaciones Científicas De Investigación
Catalytic Applications and Material Science
- Gold(III) Complexes Synthesis : A study highlights a catalytic synthesis method for electronically differentiated ligands that form gold(III) complexes. These complexes, characterized by single-crystal X-ray diffraction, show potential in catalysis and material science due to their distinct square-planar ligand environments and long axial interactions (Laguna et al., 2014).
Chemical Sensing and Molecular Recognition
- Chemosensors for Metal Ions : Novel benzimidazole and quinoline derivatives have been synthesized and studied for their potential as chemosensors. These compounds demonstrate selectivity towards various cations, including Zn2+ and Ag+, making them suitable for detecting and quantifying metal ions in different environments (Hranjec et al., 2012).
Biological and Pharmaceutical Studies
- Antimicrobial Agents : Some quinoline derivatives have shown promising antimicrobial activities against a range of bacteria and fungi. The structural modification of these compounds could lead to the development of new antibacterial and antifungal agents (Gupta et al., 2011).
- Peripheral Benzodiazepine Receptors (PBR) Imaging : Quinoline-2-carboxamide derivatives have been labeled for potential use in imaging PBR with positron emission tomography (PET), highlighting their application in neuroscience and pharmacology research (Matarrese et al., 2001).
Synthesis and Structural Analysis
- Synthesis of Quinoline Derivatives : Research into the synthesis of various quinoline derivatives, including those with potential chemosensory and antimicrobial applications, continues to expand. These studies often focus on novel synthetic routes, crystal structure analysis, and the exploration of their properties for further applications (Medvedeva et al., 2014).
Mecanismo De Acción
Target of action
The targets of quinoline derivatives can vary widely depending on the specific compound and its functional groups. Some quinolines target DNA gyrase, topoisomerase, or other enzymes, while others may interact with receptors or ion channels .
Mode of action
The mode of action of quinolines also depends on their specific targets. For example, if a quinoline derivative targets an enzyme, it may inhibit the enzyme’s activity, leading to a disruption in the biochemical pathway that the enzyme is involved in .
Biochemical pathways
Quinolines can affect various biochemical pathways depending on their targets. For example, if a quinoline derivative inhibits an enzyme involved in DNA replication, it could disrupt the DNA replication pathway .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinolines can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups .
Result of action
The molecular and cellular effects of quinolines can include the inhibition of enzyme activity, disruption of DNA replication, alteration of signal transduction pathways, and induction of cell death, among others .
Action environment
The action, efficacy, and stability of quinolines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Análisis Bioquímico
Biochemical Properties
6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the inflammatory response, thereby impacting cellular metabolism and immune response . Additionally, it can alter cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This compound can also activate certain signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites. The compound can also influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound can be transported across cell membranes by active transport mechanisms, and its distribution within tissues can be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Propiedades
IUPAC Name |
6-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-4-3-5-13(8-11)17-10-15(18(19)21)14-9-12(2)6-7-16(14)20-17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGIMOLAGWKVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile](/img/structure/B1452655.png)
![Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate](/img/structure/B1452658.png)
![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)






